molecular formula C16H15FN2O4 B4970210 N-(2-fluoro-5-nitrophenyl)-4-propoxybenzamide

N-(2-fluoro-5-nitrophenyl)-4-propoxybenzamide

Cat. No.: B4970210
M. Wt: 318.30 g/mol
InChI Key: SOMGKHFOKRSYKI-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-nitrophenyl)-4-propoxybenzamide: is an organic compound that features a benzamide core with a 2-fluoro-5-nitrophenyl group and a 4-propoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-5-nitrophenyl)-4-propoxybenzamide typically involves a multi-step process. One common route includes the following steps:

    Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce the nitro group at the 5-position, yielding 2-fluoro-5-nitroaniline.

    Coupling Reaction: The 2-fluoro-5-nitroaniline is then coupled with 4-propoxybenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond, resulting in this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-5-nitrophenyl)-4-propoxybenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in the presence of a suitable solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products

    Reduction: The major product is N-(2-amino-5-nitrophenyl)-4-propoxybenzamide.

    Substitution: The major products depend on the nucleophile used, resulting in compounds such as N-(2-substituted-5-nitrophenyl)-4-propoxybenzamide.

Scientific Research Applications

N-(2-fluoro-5-nitrophenyl)-4-propoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-nitrophenyl)-4-propoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through the binding to these targets, leading to modulation of specific biochemical pathways. For example, the nitro group may undergo reduction within biological systems, resulting in the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluoro-5-nitrophenyl)-4-methoxybenzamide
  • N-(2-fluoro-5-nitrophenyl)-4-ethoxybenzamide
  • N-(2-fluoro-5-nitrophenyl)-4-butoxybenzamide

Uniqueness

N-(2-fluoro-5-nitrophenyl)-4-propoxybenzamide is unique due to its specific propoxy substituent, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkoxy groups, the propoxy group may confer distinct steric and electronic properties, affecting the compound’s interaction with molecular targets and its overall efficacy in various applications.

Properties

IUPAC Name

N-(2-fluoro-5-nitrophenyl)-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O4/c1-2-9-23-13-6-3-11(4-7-13)16(20)18-15-10-12(19(21)22)5-8-14(15)17/h3-8,10H,2,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMGKHFOKRSYKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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